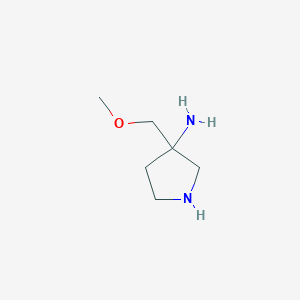
3-(Methoxymethyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)pyrrolidin-3-amine, also known as MEMPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a derivative of pyrrolidine and has been shown to have unique properties that make it useful for various research purposes.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethyl)pyrrolidin-3-amine involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes including learning and memory. By selectively binding to this receptor, 3-(Methoxymethyl)pyrrolidin-3-amine can modulate the activity of acetylcholine in the brain, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
3-(Methoxymethyl)pyrrolidin-3-amine has been shown to have various biochemical and physiological effects. One study found that 3-(Methoxymethyl)pyrrolidin-3-amine can enhance synaptic plasticity, which is important for learning and memory. Another study found that 3-(Methoxymethyl)pyrrolidin-3-amine can increase the release of dopamine in the brain, which has implications for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Methoxymethyl)pyrrolidin-3-amine in lab experiments is its selective binding to the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of acetylcholine in a more targeted manner. However, one limitation is that 3-(Methoxymethyl)pyrrolidin-3-amine is a relatively new compound and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research involving 3-(Methoxymethyl)pyrrolidin-3-amine. One area of interest is the potential use of 3-(Methoxymethyl)pyrrolidin-3-amine in the treatment of Alzheimer's disease. Another area of research is the study of the effects of 3-(Methoxymethyl)pyrrolidin-3-amine on other neurotransmitters and receptors in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 3-(Methoxymethyl)pyrrolidin-3-amine and its potential applications in various fields of neuroscience.
Méthodes De Synthèse
The synthesis of 3-(Methoxymethyl)pyrrolidin-3-amine can be achieved through a multistep process starting with the reaction of 3-pyrrolidinone with formaldehyde and methanol to yield 3-(methoxymethyl)pyrrolidine. This intermediate is then reacted with ammonia to produce 3-(Methoxymethyl)pyrrolidin-3-amine.
Applications De Recherche Scientifique
3-(Methoxymethyl)pyrrolidin-3-amine has been used in various scientific research studies due to its ability to selectively bind to certain receptors in the brain. One area of research where 3-(Methoxymethyl)pyrrolidin-3-amine has shown promise is in the study of the neurotransmitter acetylcholine. It has been found that 3-(Methoxymethyl)pyrrolidin-3-amine can selectively bind to the α7 nicotinic acetylcholine receptor, which has implications for the treatment of various neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
125033-03-6 |
|---|---|
Nom du produit |
3-(Methoxymethyl)pyrrolidin-3-amine |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
3-(methoxymethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3 |
Clé InChI |
VRCFJBIYSQCHQB-UHFFFAOYSA-N |
SMILES |
COCC1(CCNC1)N |
SMILES canonique |
COCC1(CCNC1)N |
Synonymes |
3-Pyrrolidinamine,3-(methoxymethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



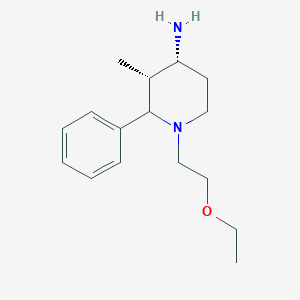

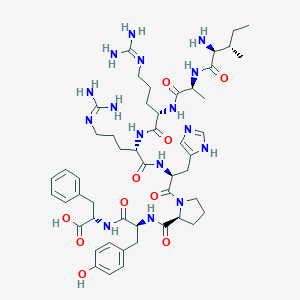
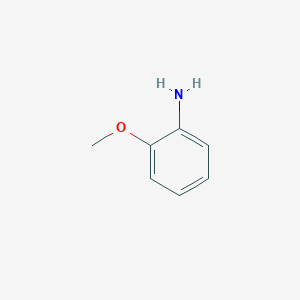
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
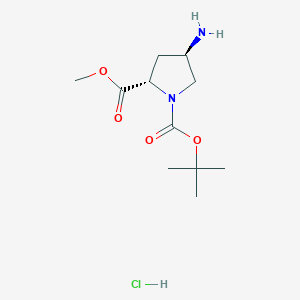
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
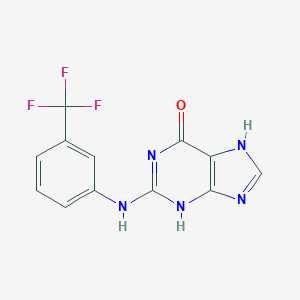
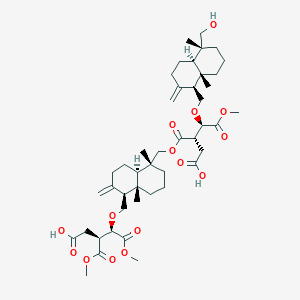
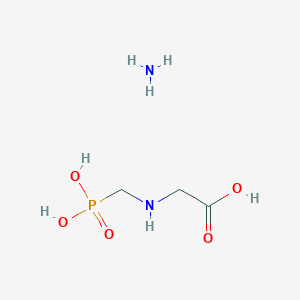
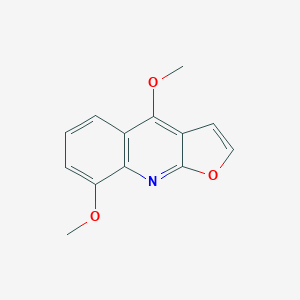

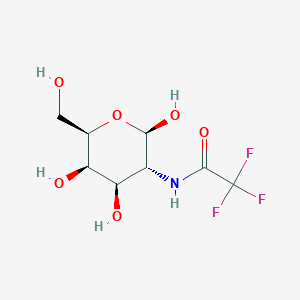
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)